N-cyclohexyl-4-pentenamide
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Overview
Description
N-Cyclohexyl-4-pentenamide is an organic compound with the molecular formula C₁₁H₁₉NO and a molecular weight of 181.27 g/mol . It is characterized by a cyclohexyl group attached to a pentenamide structure, making it a versatile compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-pentenamide typically involves the reaction of cyclohexylamine with 4-pentenoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . The reaction can be represented as follows:
Cyclohexylamine+4-Pentenoic Acid→this compound+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-4-pentenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The pentenamide structure allows for substitution reactions, particularly at the double bond position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-pentenoic acid, while reduction may produce N-cyclohexyl-4-pentylamine .
Scientific Research Applications
N-Cyclohexyl-4-pentenamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-pentenamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
- N-Cyclohexyl-4-pentenoic acid
- N-Cyclohexyl-4-pentylamine
- N-Cyclohexyl-4-pentanol
Comparison: N-Cyclohexyl-4-pentenamide is unique due to its amide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Cyclohexyl-4-pentenoic acid and N-Cyclohexyl-4-pentylamine, the amide group provides different reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
N-cyclohexylpent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,10H,1,3-9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWBJCLKBNFIEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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